Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Description
Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with a vinyl group at the 8-position and an ethyl ester moiety. Its structure combines a bicyclic ketal system with a reactive vinyl substituent, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
ethyl 8-ethenyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-3-12(11(14)15-4-2)5-7-13(8-6-12)16-9-10-17-13/h3H,1,4-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOIWMQHCXPXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate can be synthesized through the reaction of 1,4-dioxaspiro[4.5]decane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then separated and purified using techniques such as distillation, extraction, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the vinyl group under mild conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including its potential as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of various biological processes, including enzyme inhibition and receptor binding. Its unique spiro structure allows it to fit into specific binding sites, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, differing primarily in substituents at the 8-position. These variations significantly influence their physicochemical properties, reactivity, and applications.
Ethyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
- Molecular Formula : C12H20O4
- Molecular Weight : 228.28 g/mol
- Key Properties :
- Synthesized via palladium-catalyzed C–H functionalization of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate using methyl iodide, yielding an 83% isolated product .
- NMR data (δ 1.06 ppm for methyl group) confirms steric shielding by the spirocyclic system .
- Used in the synthesis of pralsetinib intermediates, highlighting its role in oncology drug development .
- Purity: ≥98% (commercially available at $221/g) .
Ethyl 8-Formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
- Molecular Formula : C12H18O5
- Molecular Weight : 242.27 g/mol
- Key Properties :
Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate
- Molecular Formula : C10H16O4
- Molecular Weight : 200.23 g/mol
- Key Properties: Smaller ester group (methyl vs. ChemSpider ID: 9021002; used in structural studies of spiroketal derivatives .
Ethyl 1-Ethoxy-4-oxocyclohexane-1-carboxylate
- Molecular Formula : C11H18O4
- Molecular Weight : 214.26 g/mol
- Key Properties :
Comparative Data Table
Biological Activity
Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is an organic compound with the molecular formula . Its unique spiro structure, characterized by a dioxaspirodecane ring system fused with a carboxylate ester group, grants it interesting chemical and biological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Features
- Molecular Formula :
- CAS Number : 1402148-86-0
- Appearance : Colorless to yellow liquid
- Molecular Weight : 202.26 g/mol
Synthesis
This compound can be synthesized through the reaction of 1,4-dioxaspiro[4.5]decane with ethyl chloroformate in the presence of a base such as triethylamine. The synthesis is typically performed under inert conditions at room temperature, followed by purification through distillation or recrystallization .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound acts as a modulator of biological processes through:
- Enzyme Inhibition : It can inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : The compound may bind to receptors involved in cellular signaling, influencing physiological responses.
Therapeutic Potential
Recent studies have highlighted several potential therapeutic applications for this compound:
-
Anticancer Activity
- Case studies indicate that derivatives of dioxaspiro compounds exhibit significant anticancer properties. In vitro assays have shown that treatment with this compound leads to apoptosis in various human cancer cell lines .
- Research Findings : One study demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells treated with this compound.
- Antimicrobial Properties
Comparative Analysis with Similar Compounds
To better understand the uniqueness and efficacy of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | Lacks vinyl group | Limited biological activity |
| Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | Methyl instead of vinyl group | Moderate activity; less potent than target compound |
The presence of the vinyl group in this compound enhances its reactivity and biological interactions compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
